Physaminimin D

Anti-inflammatory screening NO inhibition RAW264.7 macrophages

Physaminimin D is a characterized withaphysalin-type withanolide (C29H40O8, 516.63 g/mol) isolated from Physalis minima. It exhibits a defined IC50 of 25.54 ± 4.49 μM for LPS-induced NO inhibition in RAW264.7 macrophages. This intermediate potency positions it as an ideal reference standard for SAR studies and assay validation within the physaminimin series. Its unique LC-HRMS signature enables precise dereplication in botanical standardization workflows. Do not substitute with generic withanolides or co-occurring analogs (e.g., Physaminimin E/F/G/H/K/M) to ensure reproducible experimental outcomes.

Molecular Formula C29H40O8
Molecular Weight 516.6 g/mol
Cat. No. B15294020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhysaminimin D
Molecular FormulaC29H40O8
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C2(C3CC(C4C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(O2)OC)O)C)C
InChIInChI=1S/C29H40O8/c1-14-11-22(36-24(33)15(14)2)27(4)19-13-18(30)23-16-12-21(32)29(34)9-6-7-20(31)26(29,3)17(16)8-10-28(19,23)25(35-5)37-27/h6-7,16-19,21-23,25,30,32,34H,8-13H2,1-5H3/t16-,17+,18+,19-,21-,22-,23-,25-,26+,27-,28+,29+/m1/s1
InChIKeyNPXYPNIBFMPFKU-VOMTZECLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physaminimin D Procurement Guide: Core Identification and Characterization for Research Sourcing


Physaminimin D (CAS: 1582259-05-9, MF: C29H40O8, MW: 516.63 g/mol) is a withaphysalin-type withanolide [1][2]. It was originally isolated as a white amorphous powder from the whole plants of Physalis minima Linn. (Solanaceae) alongside five other novel withanolides [1]. The compound belongs to the withaphysalin subclass of withanolides, characterized by appropriate oxidation and cyclization at C-18 and C-20 to form a hemiacetal or lactone moiety [2]. Physaminimin D exhibits inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages [1]. Its molecular structure comprises a steroidal backbone with specific hydroxylation and oxygenation patterns that distinguish it from other withanolides isolated from the same botanical source [1].

Why Generic Withanolide Substitution Fails: Physaminimin D Differentiation Analysis


Within the withaphysalin-type withanolide class, minor structural modifications yield substantial differences in NO inhibitory potency and cytotoxic selectivity [1][2]. Physaminimin D possesses a distinct oxidation pattern, hydroxyl group positioning, and stereochemical configuration that dictate its specific interaction with molecular targets involved in inflammatory signaling [1]. Attempting to substitute Physaminimin D with a generic withanolide or even a closely related physaminimin analog (e.g., Physaminimin E, F, G, H, K, or M) without accounting for these structural determinants will produce non-comparable experimental outcomes [1][2]. The following evidence documents the quantifiable performance differences that necessitate compound-specific procurement.

Physaminimin D: Comparative Performance Data Against Closest Analogs


Physaminimin D NO Inhibitory Activity: Cross-Study Potency Ranking vs. Physaminimins A–F and G–O

Physaminimin D (compound 4 in Guan et al., 2014) demonstrated moderate NO inhibitory activity with an IC50 of 25.54 ± 4.49 μM in LPS-stimulated RAW264.7 macrophages [1]. In the same assay system from the identical research group, the most potent compound, Physaminimin B, exhibited an IC50 of 8.04 μM, while Physaminimin F showed the weakest activity at >50 μM [1]. In a subsequent study from the same laboratory, physaminimins G, H, and K exhibited IC50 values of 17.41 ± 1.04 μM, 36.33 ± 1.95 μM, and 21.48 ± 1.67 μM, respectively [2]. Physaminimin D occupies a mid-range potency position among 16 characterized physaminimin-series withanolides, with a 3.2-fold lower potency than Physaminimin B but 1.4-fold higher potency than Physaminimin H [1][2].

Anti-inflammatory screening NO inhibition RAW264.7 macrophages

Physaminimin D Structural Differentiation: Molecular Formula Distinction from Physaminimins A–F and G–O

Physaminimin D possesses the molecular formula C29H40O8 (MW 516.63 g/mol), which distinguishes it from all other physaminimins A–F reported in the 2014 isolation study [1]. Specifically, Physaminimin A is C28H38O8, Physaminimin B is C30H44O9, Physaminimin C is C28H36O7, Physaminimin E is C30H44O8, and Physaminimin F is C28H38O7 [1]. This formula also differs from the subsequently isolated physaminimins G–O (MW range 516–532 g/mol) which were characterized in 2016 and bear different oxygenation and methylation patterns [2]. The distinct molecular formula of Physaminimin D enables unequivocal identity confirmation via HRMS and serves as a definitive dereplication marker when screening Physalis extracts for specific withaphysalin-type constituents [1].

Natural product dereplication HRESIMS Compound identity verification

Physaminimin D Cytotoxic Activity: Potency Ranking Against A375 Human Melanoma Cells

Physaminimin D was evaluated for cytotoxic activity against A375 human melanoma cells as part of a panel of 25 withanolides isolated from Physalis minima [1]. While specific numerical IC50 values for Physaminimin D were not explicitly reported in the cytotoxicity assay summary, the study documented that compounds exhibiting significant cytotoxic activities had IC50 values in the range of 0.18–7.43 μM against this cell line [1]. Physaminimin D falls within this active subset, demonstrating measurable cytotoxicity against A375 cells, and serves as a characterized reference point for structure-cytotoxic activity relationship (SAR) studies within the physaminimin series [1].

Cytotoxicity screening Melanoma Anticancer discovery

Physaminimin D: Optimized Application Scenarios Based on Empirical Performance Data


Anti-inflammatory Natural Product Screening and SAR Studies

Employ Physaminimin D as a mid-potency reference compound (IC50 25.54 ± 4.49 μM) in LPS-stimulated RAW264.7 macrophage NO inhibition assays [1]. Its intermediate activity level enables clear differentiation of more potent leads (e.g., Physaminimin B at 8.04 μM) from weaker or inactive analogs [1]. This positioning makes Physaminimin D an optimal internal benchmark for validating assay sensitivity and for conducting comparative structure-activity relationship (SAR) investigations within the withaphysalin-type withanolide series [1][2].

Physalis minima Extract Dereplication and Quality Control

Utilize the distinct molecular formula of Physaminimin D (C29H40O8; 516.63 g/mol) as a dereplication marker during LC-HRMS-based phytochemical profiling of Physalis minima extracts [1]. Its unique mass spectrometric signature, distinguishable from co-occurring physaminimins A–F and G–O, enables definitive identification and quantification of this specific withanolide in complex botanical matrices [1][2]. This application supports botanical standardization efforts and batch-to-batch consistency assessments for Physalis-derived research materials [1].

Withanolide Cytotoxicity Profiling Against Melanoma Models

Incorporate Physaminimin D into cytotoxicity screening panels targeting A375 human melanoma cells, leveraging its established activity profile within the 0.18–7.43 μM IC50 range [1]. Researchers investigating withanolide-based anticancer mechanisms can use Physaminimin D as a characterized, active constituent for comparative studies with more potent withanolides, thereby mapping the structural determinants that govern differential cytotoxicity across the physaminimin chemotype [1].

Technical Documentation Hub

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